4-(2,6-difluorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
4-(2,6-Difluorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a 1,2,4-triazol-3-one core substituted with a 2,6-difluorophenyl group at position 4, a methyl group at position 5, and a 2-phenoxyethyl chain at position 2 (Fig. 1). This structure confers unique physicochemical properties, including enhanced lipophilicity due to the difluorophenyl moiety and improved solubility from the phenoxyethyl side chain.
Properties
IUPAC Name |
4-(2,6-difluorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O2/c1-12-20-21(10-11-24-13-6-3-2-4-7-13)17(23)22(12)16-14(18)8-5-9-15(16)19/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIVCUGAMLABSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=C(C=CC=C2F)F)CCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Enzyme Inhibitors
- IPI-9119: A tetrazole derivative with a 2,6-difluorophenyl group and phenoxybenzoic acid substituent. It irreversibly inhibits palmitoyl-ACP thioesterase, showing efficacy in prostate cancer xenografts .
- GSK2194069 : A triazolone with a benzofuranyl-phenyl group, targeting β-ketoacyl-ACP reductase. Its specificity and potency are attributed to the benzofuranyl moiety, which enhances target binding .
- TVB-2640 : A triazole-containing compound inhibiting β-ketoacyl-ACP reductase, currently in clinical trials (NCT02980029). Its cyclobutyl-methyl-benzonitrile substituent improves metabolic stability compared to simpler triazolones .
Key Structural Differences :
- The target compound lacks the extended aromatic systems (e.g., benzofuranyl in GSK2194069) but retains the 2,6-difluorophenyl group common in enzyme inhibitors. The 2-phenoxyethyl chain may reduce steric hindrance compared to bulkier substituents in IPI-9117.
Antifungal Agents
- Posaconazole : A triazole antifungal with a difluorophenyl group and tetrahydrofuran ring. It exhibits broad-spectrum activity, including against zygomycetes, due to its extended side chain optimizing membrane penetration .
- 4-(2-Fluorophenyl)-5-Methyl-2-(2-Phenoxyethyl)-1,2,4-Triazol-3-One (): A structural isomer of the target compound with a single fluorine substitution. The 2,6-difluoro configuration in the target compound likely enhances metabolic stability and target affinity compared to the mono-fluorinated analog .
Neuroprotective Agents
- W112 (4-(4-Heptyloxyphenyl)-2,4-Dihydro-3H-1,2,4-Triazol-3-One): Demonstrates anti-inflammatory and neuroprotective effects in Alzheimer’s models by modulating MAPK/NF-κB pathways. The heptyloxy group enhances blood-brain barrier penetration, while the target compound’s phenoxyethyl chain may offer similar advantages .
Physicochemical and Pharmacokinetic Properties
| Compound | Substituents | LogP* | Enzymatic Targets | Therapeutic Area |
|---|---|---|---|---|
| Target Compound | 2,6-Difluorophenyl, 2-Phenoxyethyl | ~3.2† | Potential β-ketoacyl-ACP reductase | Oncology/Infectious Diseases |
| IPI-9119 | 2,6-Difluorophenyl, Phenoxybenzoic | 4.1 | Palmitoyl-ACP thioesterase | Prostate Cancer |
| GSK2194069 | Benzofuranyl-Phenyl | 3.8 | β-Ketoacyl-ACP reductase | Metabolic Disorders |
| W112 | 4-Heptyloxyphenyl | 5.0 | MAPK/NF-κB pathways | Neurodegeneration |
| 4-(2-Fluorophenyl)-Triazol-3-One | 2-Fluorophenyl | 2.9 | Undocumented | Antifungal (inferred) |
*Predicted using fragment-based methods. †Estimated via analogous compounds (e.g., : LogP ~3.0 for 5-ethyl-4-(2-phenoxyethyl)-triazol-3-one).
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